6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
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Overview
Description
6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common starting materials include 4-hydroxybenzaldehyde and 4-nitrobenzaldehyde, which undergo condensation reactions with appropriate reagents to form the pyrazolopyridine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Hydroxyphenyl)-3-phenyl-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- 6-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
Uniqueness
6-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12N4O5 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H12N4O5/c24-13-7-3-10(4-8-13)15-9-14(19(25)26)16-17(21-22-18(16)20-15)11-1-5-12(6-2-11)23(27)28/h1-9,24H,(H,25,26)(H,20,21,22) |
InChI Key |
OWZPHBCMOTUFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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